molecular formula C16H19BrO3 B8350753 Methyl 3-(4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)propanoate

Methyl 3-(4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)propanoate

Cat. No. B8350753
M. Wt: 339.22 g/mol
InChI Key: IQKXOLGRVMQRIV-UHFFFAOYSA-N
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Patent
US08993619B2

Procedure details

To a solution of dimethyl 2-((4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)methyl)malonate (305 mg, 0.77 mmol) in DMSO (3.0 mL) and water (0.03 mL) was added lithium chloride (98 mg, 2.3 mmol) and the reaction was stirred in a microwave reactor at 180° C. for 20 min. The resulting yellow reaction mixture was diluted with water and extracted with EtOAc. The organic phase was dried over MgSO4, filtered and concentrated by rotary evaporation in vacuo to afford 289 mg of a crude clear yellow film. Purification of the crude material by column chromatography (24 g silica gel, 0-30% EtOAc:Hept, monitor 230 nm) afforded 194 mg colorless film that solidified upon standing and which was used without further purification. 1H NMR (400 MHz, DMSO-d6): δ ppm 1.54-1.67 (m, 4H), 1.68-1.79 (m, 2H), 2.04-2.16 (m, 4H), 2.42-2.48 (m, 2H), 3.61 (s, 3H), 7.31 (d, J=8.6 Hz, 2H), 7.53 (d, J=8.6 Hz, 2H). ESI-MS m/z: 341.1 [M+H]+, retention time 1.59 min (condition E).
Name
dimethyl 2-((4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)methyl)malonate
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.03 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[O:14][C:11]([CH2:15][CH:16](C(OC)=O)[C:17]([O:19][CH3:20])=[O:18])([CH2:12][CH2:13]2)[CH2:10][CH2:9]3)=[CH:4][CH:3]=1.[Cl-].[Li+]>CS(C)=O.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]23[O:14][C:11]([CH2:15][CH2:16][C:17]([O:19][CH3:20])=[O:18])([CH2:10][CH2:9]2)[CH2:12][CH2:13]3)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
dimethyl 2-((4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)methyl)malonate
Quantity
305 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C12CCC(CC1)(O2)CC(C(=O)OC)C(=O)OC
Name
Quantity
98 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.03 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred in a microwave reactor at 180° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 289 mg of a crude clear yellow film
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by column chromatography (24 g silica gel, 0-30% EtOAc:Hept, monitor 230 nm)
CUSTOM
Type
CUSTOM
Details
afforded 194 mg colorless film that
CUSTOM
Type
CUSTOM
Details
which was used without further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC1=CC=C(C=C1)C12CCC(CC1)(O2)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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